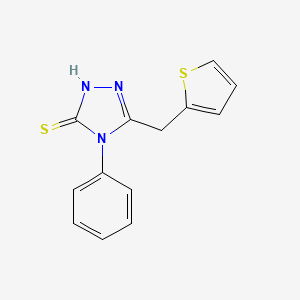

4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

描述

4-Phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4, a thien-2-ylmethyl group at position 5, and a thiol (-SH) group at position 2. The compound is synthesized via multi-step reactions, often involving cyclization of hydrazine derivatives with thiocarbonyl reagents or S-alkylation of precursor triazole-thiols .

属性

IUPAC Name |

4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c17-13-15-14-12(9-11-7-4-8-18-11)16(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHIDXWELBGNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Pathway and Reagents

The most widely documented method involves the cyclization of 1,4-substituted thiosemicarbazides under alkaline conditions. The synthesis begins with furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide, which react with carbon disulfide in ethanolic potassium hydroxide to form potassium dithiocarbazates. Subsequent treatment with aryl isothiocyanates yields thiosemicarbazides, which undergo intramolecular cyclization in sodium hydroxide to form the triazole ring.

Key Steps:

-

Formation of Potassium Dithiocarbazates :

-

Synthesis of Thiosemicarbazides :

-

Cyclization to Triazole Derivatives :

Optimization Insights

-

Solvent Selection : Benzene and ethanol are critical for stabilizing intermediates.

-

Base Strength : Higher NaOH concentrations accelerate cyclization but may degrade sensitive functional groups.

Table 1: Representative Thiosemicarbazide Cyclization Data

| Starting Material | Aryl Isothiocyanate | Cyclization Yield |

|---|---|---|

| Phenylacetic hydrazide | 4-Methoxyphenyl | 79% |

| Furan-2-carboxylic hydrazide | 4-Chlorophenyl | 68% |

Microwave-Assisted Alkylation

Accelerated Synthesis via Microwave Irradiation

Microwave technology significantly reduces reaction times while improving yields. A study utilizing the Milestone Flexi Wave system demonstrated the alkylation of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with (3-bromopropyl)benzene in i-propanol.

Procedure:

Advantages Over Conventional Heating

-

Time Efficiency : 20 minutes vs. 4–6 hours for traditional methods.

-

Enhanced Purity : Reduced side reactions due to uniform heating.

Table 2: Microwave vs. Conventional Alkylation

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 20 minutes | 4 hours |

| Yield | 85% | 70–75% |

| Energy Consumption | Low | High |

Oxidative Coupling Polymerization

Large-Scale Industrial Synthesis

Oxidative coupling polymerization, though less common in academic settings, is employed for bulk production. This method involves the oxidative dimerization of thiol-containing precursors using ferric chloride in chloroform under nitrogen.

Critical Parameters:

-

Oxidizing Agent : Ferric chloride (1.2 equiv).

-

Solvent System : Chloroform with strict anhydrous conditions.

-

Temperature : 0–5°C to prevent over-oxidation.

-

Yield : 65–72%.

Limitations and Mitigations

-

Side Reactions : Thiol oxidation to disulfides can occur; nitrogen atmospheres suppress this.

-

Scalability Challenges : Requires specialized equipment for temperature control.

Comparative Analysis of Methods

Efficiency and Applicability

-

Cyclization of Thiosemicarbazides : Ideal for laboratory-scale synthesis with modular substituent introduction.

-

Microwave-Assisted Alkylation : Optimal for rapid, high-yield reactions in research settings.

-

Oxidative Coupling : Suited for industrial applications despite moderate yields.

Table 3: Method Comparison

| Method | Yield Range | Time | Scalability |

|---|---|---|---|

| Thiosemicarbazide Cyclization | 62–79% | 10–24 hours | Moderate |

| Microwave Alkylation | 85% | 20 minutes | High |

| Oxidative Coupling | 65–72% | 6–8 hours | Industrial |

化学反应分析

Types of Reactions

4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Ferric chloride in chloroform under nitrogen atmosphere.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the triazole ring.

Substitution: Substituted derivatives at the thiophene ring.

科学研究应用

Overview

4-Phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound with significant potential in various scientific and industrial fields. Its unique structural features contribute to its diverse applications, particularly in medicinal chemistry, agriculture, and materials science.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds within this class exhibit promising activity against a range of bacteria and fungi. For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown effective antimicrobial action against resistant strains, making them candidates for new therapeutic agents in the fight against infections .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organisms | Activity |

|---|---|---|

| 4-Amino-5-phenyl-4H-triazole-3-thiol | Staphylococcus aureus, Candida albicans | Moderate to strong |

| 4-Phenyl-5-(thien-2-ylmethyl)-triazole | Escherichia coli, Aspergillus niger | Promising |

Antifungal Properties

The compound has also been investigated for its antifungal properties. Studies have demonstrated that triazole derivatives can effectively inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism positions them as potential antifungal agents in clinical settings .

Fungicides

Due to their antifungal properties, triazole compounds are utilized as fungicides in agriculture. They help protect crops from various fungal diseases, enhancing yield and quality. The application of 4-phenyl derivatives has been explored for their effectiveness against common agricultural pathogens .

Table 2: Agricultural Applications of Triazole Compounds

| Application Type | Target Pathogens | Efficacy |

|---|---|---|

| Fungicide | Fusarium spp., Botrytis cinerea | High |

Coordination Chemistry

The unique thiol group present in this compound allows it to act as a ligand in coordination chemistry. This property facilitates the formation of metal complexes that can be used in catalysis and as sensors for detecting metal ions . The ability to form stable complexes enhances the utility of this compound in developing novel materials with specific electronic or optical properties.

Synthesis of Novel Materials

Research has indicated that triazole derivatives can be incorporated into polymers to create materials with enhanced mechanical and thermal properties. These materials find applications in coatings, adhesives, and composites used in various industries .

作用机制

The mechanism of action of 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The thiophene ring can also participate in π-π interactions, enhancing the compound’s binding affinity to its targets .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The thien-2-ylmethyl group distinguishes this compound from other triazole-3-thiol derivatives. Key comparisons include:

- Electron-Donating vs. Withdrawing Groups : The thienyl group is electron-rich, enhancing antioxidant activity compared to nitro-substituted analogs (e.g., 4-nitrophenyl derivatives show lower DPPH• scavenging) .

- Solubility: Thiophene’s moderate polarity may improve membrane permeability relative to polar pyridyl or hydrophilic amino groups .

Antioxidant Activity

- The thiol (-SH) group and electron-donating thienyl substituent enhance radical scavenging. In DPPH• assays, triazole-thiols with electron-rich groups (e.g., -NH2, -SH) exhibit IC50 values comparable to ascorbic acid (e.g., compound 5b: IC50 = 5.84 μg/mL) .

- Thiophene’s conjugated system may stabilize radical intermediates, improving activity over non-aromatic substituents .

Antimicrobial and Antiviral Potential

- Triazole-thiols with heterocyclic substituents (e.g., pyridyl, pyrrolyl) show broad-spectrum antimicrobial activity. The target compound’s thiophene moiety, known for disrupting microbial membranes, could enhance this effect .

- Analogous compounds (e.g., 4-(cyclopent-1-en-3-ylamino)-5-aryl derivatives) inhibit viral helicases, suggesting possible antiviral applications .

Anticancer and Enzyme Inhibition

- Derivatives like 3-((4-methoxyphenyl)-triazolyl)methylbenzo[d]thiazol-2(3H)-one exhibit antitumor activity via kinase inhibition. The target’s thienyl group may similarly interact with oncogenic targets .

- Molecular docking studies on related triazole-thiols (e.g., 5-R-4-phenyl derivatives) show affinity for lanosterol 14-α-demethylase and cyclooxygenase-2, key enzymes in cancer and inflammation .

Key Research Findings

生物活性

4-Phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. Its unique structure, featuring a phenyl group, a thiophen-2-ylmethyl group, and a triazole ring with a thione moiety, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 259.35 g/mol. The compound's structure allows for diverse interactions with biological targets due to the presence of sulfur and nitrogen atoms in its configuration.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit notable antimicrobial properties. A study on S-substituted derivatives demonstrated that compounds similar to this compound showed effective activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

| Microorganism | MIC (μg/mL) | MBCK (μg/mL) |

|---|---|---|

| Escherichia coli | 31.25 - 62.5 | 62.5 - 125 |

| Staphylococcus aureus | 31.25 - 62.5 | 62.5 - 125 |

| Pseudomonas aeruginosa | 31.25 - 62.5 | 62.5 - 125 |

| Candida albicans | 31.25 - 62.5 | 62.5 - 125 |

Antifungal Activity

The compound's antifungal potential has also been explored, with findings suggesting that its derivatives can inhibit fungal growth effectively at similar concentrations as those noted for bacterial strains .

Anticancer Activity

In recent studies, the anticancer properties of triazole derivatives have been highlighted significantly. For instance, compounds derived from the triazole framework have shown cytotoxic effects against various cancer cell lines including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The selectivity index for these compounds was notably higher than that of standard anticancer agents like ribavirin .

The mechanism by which this compound exerts its biological effects is primarily through interactions with enzymes and receptors in microbial and cancerous cells. The triazole ring can form hydrogen bonds and coordinate with metal ions essential for enzyme function, thereby inhibiting their activity . Additionally, the thiophene moiety may enhance binding affinity through π–π interactions.

Comparison with Similar Compounds

Similar compounds such as 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5-thione and 4-phenyl-3-(pyridin-2-ylmethyl)-1H-1,2,4-triazole-5-thione exhibit varying degrees of biological activity due to structural differences in substituents on the triazole ring .

| Compound | Activity Type | Notable Findings |

|---|---|---|

| 4-Phe-Thiophen Triazole | Antimicrobial | Effective against gram-positive and gram-negative bacteria |

| 4-Phe-Pyridine Triazole | Anticancer | Higher selectivity towards cancer cells |

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives:

- Antimicrobial Screening : A study synthesized various S-substituted derivatives of triazoles and evaluated their antimicrobial activity against clinical strains, revealing promising candidates for further development .

- Cytotoxicity Assays : Another study focused on the cytotoxic effects of triazole derivatives on different cancer cell lines using MTT assays, highlighting their potential as anticancer agents .

常见问题

Q. What synthetic methodologies are recommended for preparing 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via cyclization of precursors such as hydrazine derivatives and isothiocyanates. A common route involves:

- Step 1 : Acylation of thiophene-2-carboxylic acid derivatives.

- Step 2 : Hydrazinolysis to form hydrazide intermediates.

- Step 3 : Cyclization with phenylisothiocyanate under alkaline conditions.

Microwave-assisted synthesis (e.g., using a Milestone Flexi Wave system) optimizes reaction time and yield (60–100°C, i-propanol/NaOH medium) . Purification involves recrystallization or chromatography .

Q. How is the compound characterized analytically?

Key analytical methods include:

- IR spectroscopy : Identifies thiol (-SH) stretches (2500–2600 cm⁻¹) and triazole ring vibrations .

- ¹H NMR : Confirms substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, phenyl protons at δ 7.3–7.6 ppm) .

- Elemental analysis : Validates C, H, N, and S content (±0.3% error margin) .

- HPLC-MS : Ensures purity (>95%) and molecular ion detection .

Q. What initial biological activities have been reported for this compound?

The parent compound exhibits antiradical activity against DPPH, showing 88.89% scavenging at 1×10⁻³ M, decreasing to 53.78% at 1×10⁻⁴ M . Preliminary in silico studies suggest interactions with kinases (e.g., anaplastic lymphoma kinase) and enzymes like cyclooxygenase-2 (COX-2) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Q. What computational strategies predict biological targets and mechanisms?

- Molecular Docking : Uses Protein Data Bank (PDB) ligands (e.g., 2XP2 for anaplastic lymphoma kinase) to predict binding affinities. The triazole-thiol moiety often interacts with catalytic lysine or serine residues .

- ADME Prediction : Tools like Pass Online® assess bioavailability, highlighting moderate blood-brain barrier penetration due to the thiophene group .

- DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to correlate with radical scavenging efficacy .

Q. Can the compound form coordination complexes with transition metals?

Yes. It acts as a bidentate ligand via the triazole nitrogen and thiol sulfur. Examples include:

Q. How does solvent polarity affect tautomeric stability?

In polar solvents (e.g., DMSO), the thione tautomer (C=S) dominates, confirmed by IR (C=S stretch at ~1200 cm⁻¹). In nonpolar solvents, the thiol tautomer (S-H) is stabilized, influencing reactivity in alkylation or Mannich base formation .

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported bioactivity data?

- Concentration Dependence : Antiradical activity drops significantly below 1×10⁻⁴ M, requiring careful dose-response validation .

- Assay Variability : Standardize DPPH protocols (e.g., incubation time, solvent) to minimize inter-lab discrepancies .

- Tautomer Interference : Use ¹³C NMR or X-ray crystallography to confirm dominant tautomers in biological assays .

Q. What strategies optimize synthetic yield and purity?

- Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .

- Flow Chemistry : Enhances scalability and reduces byproducts in industrial settings .

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。